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Dermaseptin H4

Cat. No.: B1577049
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin H4 is a recombinant antimicrobial peptide (AMP) belonging to the dermaseptin family, which are cationic, alpha-helical peptides first isolated from the skin of South American hylid frogs . As part of the innate immune defense of these amphibians, dermaseptins like H4 exhibit potent, broad-spectrum activity against a range of pathogens, including Gram-negative bacteria . The potential of this compound is being explored for the development of novel therapeutic agents aimed at combating multidrug-resistant bacteria and various cancer cell lines . The primary mechanism of action for dermaseptins involves disrupting the target cell's membrane. Their polycationic and amphipathic nature allows them to interact with the anionic surfaces of microbial membranes . Studies suggest they can operate via a "carpet-like" mechanism, where peptides cover the membrane surface leading to its disintegration, or through "barrel-stave" pore formation, which compromises membrane integrity and causes cell death . This mechanism provides a rapid, physical attack on pathogens, making it a promising template for overcoming conventional antibiotic resistance . In research settings, this compound is a valuable template for studying structure-activity relationships. Conserved features of the dermaseptin family, such as a tryptophan residue at the third position and C-terminal amidation, are known to significantly influence both bioactivity and cytotoxicity . Strategic modifications to these areas, as seen in related peptide analogues, have successfully enhanced antimicrobial potency while reducing undesirable hemolytic activity, offering a pathway to develop safer and more effective derivatives . This makes this compound a crucial tool for designing novel peptide-based antibiotics and anticancer drugs. This product is provided as a recombinant peptide and can be expressed and purified from various host systems, including E. coli and yeast for high yield, or in baculovirus and mammalian cells for more complex post-translational modifications . It is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial

sequence

GLWSTIKNVGKEAAIAAGKAALGALGEQ

Origin of Product

United States

Molecular Architecture and Biosynthesis of Dermaseptin H4

Primary Structure and Sequence Analysis of Dermaseptin (B158304) H4 and Related Peptides

The primary structure of Dermaseptin H4, like other dermaseptins, is a key determinant of its antimicrobial activity. This is defined by its specific amino acid sequence and the presence of conserved motifs.

Amino Acid Composition and Conserved Motifs

This compound is a cationic peptide, a characteristic conferred by a high content of basic amino acid residues, which results in a net positive charge at physiological pH. imrpress.comnih.gov This feature is crucial for its initial interaction with the negatively charged membranes of microorganisms. The peptide is also rich in hydrophobic amino acids, contributing to its ability to insert into and disrupt microbial cell membranes. imrpress.comnih.gov

Variants and Isoforms of this compound

The dermaseptin family exhibits remarkable diversity, with numerous variants and isoforms identified across different frog species and even within a single species. nih.govnih.gov This diversity arises from gene duplication events and subsequent mutations, leading to a wide array of peptides with distinct sequences and, consequently, varied antimicrobial profiles. nih.gov For instance, Dermaseptin-S4, found in Phyllomedusa sauvagii, has the amino acid sequence H-ALWMTLLKKVLKAAAKAALNAVLVGANA-OH. novoprolabs.com This variation in primary structure allows for a broad defense strategy against a wide range of pathogens.

Biosynthetic Pathways and Genetic Encoding of Dermaseptins

The production of dermaseptins involves a multi-step process that begins with the transcription of their corresponding genes and culminates in the secretion of the mature, active peptide.

Gene Structure and Precursor Processing of Dermaseptin Peptides

Dermaseptins are synthesized as larger precursor proteins, known as prepropeptides. imrpress.comnih.gov The genes encoding these precursors typically have a conserved structure. nih.govkambonomad.com The precursor protein is organized into three distinct domains: an N-terminal signal peptide, an acidic propeptide region, and the C-terminal mature dermaseptin peptide. imrpress.combicnirrh.res.in

The signal peptide, approximately 22 amino acids long, directs the prepropeptide into the secretory pathway. nih.govkambonomad.com Following the signal peptide is an acidic proregion, which is thought to play a role in preventing the cytotoxic effects of the mature peptide within the host's cells. nih.gov The mature peptide is released from the precursor through proteolytic cleavage at a specific processing site, typically a Lys-Arg dipeptide sequence. mdpi.comnih.gov This processing is a common feature in the biosynthesis of many secreted peptides.

The gene structure often includes exons and introns. For example, the gene for Dermaseptin B2 has a small intron separating the exon that codes for the signal peptide and the beginning of the acidic proregion from the exon that codes for the remainder of the proregion and the mature peptide. kambonomad.com This modular genetic organization allows for the evolution of diverse peptides. nih.gov

Molecular Strategies for Peptide Diversity in Anurans

Anurans have developed sophisticated molecular strategies to generate a vast arsenal (B13267) of antimicrobial peptides. nih.govresearchgate.net A key mechanism is the "secretory cassette" model. nih.gov This model proposes that a conserved DNA segment encoding the signal peptide and the acidic proregion can be associated with different DNA segments that code for various mature peptides. nih.gov This allows for the rapid evolution and diversification of antimicrobial peptides by combining a standard secretion signal with a wide range of effector molecules. nih.gov This evolutionary strategy has enabled frogs to produce a remarkable variety of peptides with different structures and biological activities from a common genetic blueprint. nih.gov

Structural Elucidation of this compound in Membrane-Mimetic Environments

The biological activity of this compound is intrinsically linked to its three-dimensional structure, particularly when it interacts with microbial membranes. In aqueous solutions, dermaseptins generally lack a stable, defined secondary structure. nih.govnih.gov However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE)/water mixtures or detergent micelles (e.g., sodium dodecyl sulfate (B86663) - SDS), they adopt a distinct α-helical conformation. nih.govnih.gov

This induced helicity is a critical feature of their mechanism of action. The α-helix is often amphipathic, meaning it has a hydrophobic face and a hydrophilic face. This amphipathic nature allows the peptide to interact with both the lipid acyl chains (hydrophobic) and the polar head groups (hydrophilic) of the membrane phospholipids (B1166683). This interaction leads to the disruption of the membrane's integrity, ultimately causing leakage of cellular contents and cell death. researchgate.netnih.gov Structural studies, such as those using circular dichroism and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in revealing the conformational changes that dermaseptins undergo upon binding to membranes. nih.govmdpi.com

This compound is a member of the dermaseptin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin of frogs from the Phyllomedusa genus. uniprot.orgwikipedia.org These peptides are a crucial component of the frog's innate immune system, providing protection against a wide array of pathogens. imrpress.comnih.gov this compound is a cationic peptide, meaning it carries a net positive charge, a characteristic that is vital to its antimicrobial function. wikipedia.orgimrpress.com

Alpha-Helical Conformation and Amphipathicity

A defining structural feature of this compound is its propensity to adopt an alpha-helical conformation, particularly when interacting with biological membranes. researchgate.netglpbio.com In an aqueous environment, the peptide is largely unstructured. acs.org However, in the presence of a membrane-mimicking environment, such as in hydrophobic media or when associated with lipid bilayers, it folds into a distinct alpha-helix. researchgate.netglpbio.comresearchgate.net Circular dichroism studies have indicated that dermaseptins can achieve a high degree of alpha-helical content, in some cases up to 80%, in such environments. researchgate.netglpbio.com

This alpha-helical structure is intrinsically linked to another critical property: amphipathicity. uniprot.orgimrpress.com An amphipathic helix possesses a segregated distribution of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues. arxiv.org In the case of this compound, the hydrophobic residues align on one face of the helix, while the hydrophilic, positively charged residues (like lysine) are positioned on the opposite face. wikipedia.orgimrpress.com This spatial arrangement is crucial for its ability to interact with and disrupt the membranes of microorganisms. uniprot.orgresearchgate.net The hydrophobic face facilitates insertion into the lipid core of the membrane, while the cationic face interacts with the negatively charged components of microbial membranes. arxiv.orgfrontiersin.org

The primary sequence of this compound, GLWSTIKNVGKEAAIAAGKAALGAL, dictates this amphipathic nature. The presence of a tryptophan residue at position 3 is a conserved feature among many dermaseptins and is thought to play a role in anchoring the peptide to the membrane surface. imrpress.comacs.org

Conformational Dynamics and Stability Studies

The structure of this compound is not static; it exhibits conformational dynamics that are dependent on its environment. As mentioned, it transitions from a random coil in aqueous solution to a stable alpha-helix in membrane-mimicking conditions. acs.org This transition is a key step in its mechanism of action.

Studies on related dermaseptins, such as Dermaseptin B2, have provided insights into these dynamics. Research using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy has shown that while unstructured in water, helical conformations are stabilized in the presence of agents like 2,2,2-trifluoroethanol (B45653) (TFE) or sodium dodecyl sulfate (SDS) micelles, which simulate a membrane environment. acs.org These studies reveal that different segments of the peptide may exhibit varying degrees of helical stability. For instance, in Dermaseptin B2, the segment from residues 3 to 18 shows a strong tendency to form a helix. acs.org

The stability of the alpha-helical conformation is considered a critical factor for the peptide's lytic activity against microbial cells. frontiersin.org A more stable and rigid helical structure is believed to be more effective at penetrating and disrupting the integrity of the cell membrane. frontiersin.orgnih.gov Factors such as the amidation of the C-terminus have been shown to induce and stabilize helical conformations in other dermaseptins, leading to enhanced antimicrobial potency. nih.gov Furthermore, the peptide's ability to remain active over a range of pH levels and its thermal stability indicate a robust structural integrity under various conditions. dntb.gov.ua

Table 1: Physicochemical Properties of this compound and Related Peptides

PeptideMolecular Weight (Da)Net ChargeHydrophobicityHelical Content in Membrane Mimicking EnvironmentSource Organism
This compound ~2367+4HighHighPithecopus azureus (Orange-legged monkey tree frog) uniprot.org
Dermaseptin B2 ~3180+3HighHigh acs.orgPhyllomedusa bicolor
Dermaseptin S4 Not specifiedNot specified0.451 (K4K20S4 derivative) nih.govHighPhyllomedusa sauvagii cpcscientific.com

Mechanisms of Action of Dermaseptin H4 at the Molecular and Cellular Level

Membrane-Mediated Disruptive Mechanisms

The primary mode of action for Dermaseptin (B158304) H4, like many other cationic AMPs, is the perturbation and disruption of the microbial cell membrane. nih.govnih.gov This process is initiated by the peptide's ability to selectively recognize and bind to microbial surfaces, leading to a cascade of events that compromise the membrane's barrier function.

The initial and critical step in the mechanism of action of Dermaseptin H4 is its electrostatic attraction to the negatively charged surfaces of microbial membranes. mdpi.comexplorationpub.comnih.gov Microbial membranes are typically rich in anionic components, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge. mdpi.com In contrast, the outer membranes of mammalian cells are generally composed of zwitterionic phospholipids (B1166683), rendering them less susceptible to the peptide's initial binding. nih.gov

This compound is a cationic peptide, meaning it possesses a net positive charge at physiological pH due to the presence of basic amino acid residues. nih.gov This positive charge drives the long-range electrostatic interactions that guide the peptide to the microbial surface. imrpress.com Once in proximity, the peptide binds to the phospholipid head groups, with its cationic residues interacting with the negatively charged phosphate (B84403) groups of the lipids. imrpress.comexplorationpub.com This electrostatic binding is a prerequisite for all subsequent disruptive actions. nih.gov The selective targeting of anionic membranes is a key factor in the peptide's ability to discriminate between microbial and host cells. mdpi.comnih.gov

Following the initial electrostatic binding, this compound disrupts the membrane through mechanisms that are generally explained by two principal models: the barrel-stave pore formation and the carpet model. While these models represent distinct pathways, the action of a specific peptide can sometimes involve features of both.

The barrel-stave model proposes that after accumulating on the membrane surface, this compound monomers insert themselves into the lipid bilayer. nih.govnih.gov In this model, the peptides orient themselves perpendicular to the membrane plane, arranging into a circular, barrel-like aggregate that forms a transmembrane pore or channel. nih.govmdpi.com The hydrophobic regions of the peptide face outward, interacting with the lipid core of the membrane, while the hydrophilic regions face inward, lining the aqueous channel. mdpi.comnih.gov

This formation of a stable pore creates a pathway for the unregulated passage of water, ions, and other essential molecules across the membrane. acs.org The resulting leakage of cellular contents and dissipation of vital ion gradients leads to the death of the microorganism. mdpi.com The formation of these rigid, structured pores is a hallmark of the barrel-stave mechanism. acs.orgtuat.ac.jp

In contrast to the formation of discrete pores, the carpet model suggests a more detergent-like mechanism of membrane disruption. nih.govfrontiersin.org According to this hypothesis, this compound peptides first bind to the membrane surface, covering it in a "carpet-like" manner. mdpi.comnih.gov This initial binding is driven by electrostatic interactions. nih.gov

Once a critical threshold concentration of the peptide is reached on the surface, the membrane's structural integrity is compromised. mdpi.comfrontiersin.org The peptides cause a disruption of the lipid packing, leading to membrane thinning and eventually the disintegration of the bilayer into micelle-like structures. mdpi.com This process does not necessarily require the formation of a specific, stable pore structure. nih.gov The carpet model is characterized by a widespread destabilization and solubilization of the membrane. upf.edu

The interaction of this compound with a target membrane is significantly influenced by the membrane's lipid composition and fluidity. nih.govnih.gov The presence of specific lipids can enhance or inhibit the peptide's binding and disruptive activity. As previously noted, the high concentration of anionic phospholipids in bacterial membranes is a primary determinant of the initial electrostatic attraction. mdpi.comnih.gov Studies have shown that the binding affinity of dermaseptins is considerably higher for vesicles composed of acidic phospholipids compared to those with zwitterionic phospholipids. nih.gov

The presence of sterols, such as cholesterol in mammalian membranes and ergosterol (B1671047) in fungal membranes, can also modulate peptide-membrane interactions. Ergosterol-containing membranes have been shown to be susceptible to the actions of some AMPs, while cholesterol can in some cases make membranes less prone to disruption. rsc.org

Membrane fluidity, which is the ease of movement of lipid molecules within the bilayer, also plays a crucial role. nih.govuvigo.es Increased membrane fluidity, which is often a characteristic of cancer cells, can contribute to greater susceptibility to membrane-destabilizing peptides. nih.gov Conversely, lower membrane fluidity, associated with phospholipids having long, saturated acyl chains, can make membranes more resistant to peptide-induced permeabilization. rsc.orgresearchgate.net The physical state of the membrane, whether more gel-like or fluid, can therefore impact the ability of this compound to insert into and disrupt the lipid bilayer. mdpi.com

FactorInfluence on this compound InteractionSupporting Evidence
Anionic Lipids Promotes initial electrostatic binding and subsequent disruptive activity.Higher binding constants to acidic phospholipid vesicles. nih.gov Key for selective targeting of microbial membranes. mdpi.comnih.gov
Zwitterionic Lipids Results in weaker interaction and reduced disruptive activity.Lower binding constants observed in studies with zwitterionic vesicles. nih.gov A factor in the low toxicity towards mammalian cells.
Sterols (e.g., Cholesterol) Can decrease membrane fluidity and reduce susceptibility to permeabilization.Generally makes membranes more resistant to some AMPs. rsc.org
Membrane Fluidity Higher fluidity can increase susceptibility to membrane disruption.Increased membrane fluidity in some cancer cells correlates with higher peptide efficacy. nih.gov Lower fluidity can inhibit peptide insertion. rsc.org

A direct and rapid consequence of this compound's interaction with microbial membranes is the alteration of the transmembrane potential. nih.govresearchgate.net Microbial cells maintain a significant negative-inside membrane potential, which is essential for various cellular processes, including ATP synthesis and nutrient transport. nih.gov

The formation of pores or defects in the membrane by this compound, as described by the barrel-stave or carpet models, creates a non-selective pathway for ion flow. nih.govarxiv.org This leads to a rapid influx of cations and efflux of intracellular ions, causing a collapse of the membrane potential, a process known as depolarization. nih.govnih.gov The dissipation of this potential is a clear indicator of membrane permeabilization and is considered a key event in the peptide-induced killing mechanism. nih.govnih.gov This loss of membrane potential disrupts cellular energy production and homeostasis, contributing significantly to cell death. arxiv.org

Barrel-Stave Pore Formation Hypothesis

Influence of Membrane Lipid Composition and Fluidity on Peptide Interaction

Non-Membrane-Mediated and Intracellular Target Mechanisms

Beyond direct membrane lysis, many antimicrobial peptides (AMPs) can penetrate the target cell and interfere with vital internal processes. mdpi.comnih.gov This dual-action capability makes them effective therapeutic candidates and reduces the likelihood of resistance development.

Several antimicrobial peptides are known to exert their effects after entering the cell by inhibiting the synthesis of essential macromolecules like DNA, RNA, and proteins. For instance, studies on other dermaseptins have shown that at sublethal concentrations, they can inhibit macromolecular synthesis in bacteria such as Escherichia coli. frontiersin.orgmdpi.com This mechanism involves the peptide interfering with cellular machinery responsible for replication, transcription, or translation, ultimately leading to cell death. nih.gov However, specific studies demonstrating the inhibition of macromolecular synthesis by this compound have not been reported in the available scientific literature.

The biological activity of some dermaseptins extends to the disruption of various essential intracellular processes. imrpress.commdpi.com Once internalized, these peptides can interact with and disrupt multiple cytoplasmic targets, which may include interfering with metabolic pathways or inhibiting the function of key enzymes. mdpi.com Some proline-rich peptides, for example, are known to block molecular chaperones involved in protein folding. mdpi.com While the broader dermaseptin family is acknowledged to have intracellular targets, the specific intracellular processes disrupted by this compound remain an area for future investigation. imrpress.com

Inhibition of Macromolecular Synthesis

Induction of Programmed Cell Death Pathways in Target Cells

In addition to their antimicrobial properties, certain dermaseptins have demonstrated potent anti-tumor activity by inducing programmed cell death, or apoptosis, in cancer cells. frontiersin.orgnih.govnih.gov This process is often concentration-dependent and can involve distinct signaling cascades.

Several members of the dermaseptin family have been identified as effective inducers of apoptosis in various cancer cell lines. frontiersin.orgnih.gov For example, Dermaseptin-PP has been shown to induce apoptosis in H157 lung cancer cells, and Dermaseptin-PS1 induces apoptosis in U-251 MG glioblastoma cells. frontiersin.orgnih.gov This selective cytotoxicity against cancer cells is a highly sought-after characteristic for developing new cancer therapies. researchgate.net Currently, there is no specific research available demonstrating the induction of apoptosis in cancer cells by this compound.

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for anticancer peptides. mdpi.com This pathway is initiated by the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This release triggers a cascade of caspase activation, ultimately executing cell death. mdpi.comaging-us.com

Studies on other dermaseptins have confirmed their engagement with this pathway.

Dermaseptin-PS1 : At low concentrations, it was found to induce apoptosis in U-251 MG cells through the intrinsic mitochondrial-related signaling pathway, without affecting the extrinsic pathway markers. nih.gov

Dermaseptin-PP : This peptide was also found to trigger the endogenous mitochondrial apoptosis pathway in H157 cancer cells. frontiersin.org

These findings highlight a key mechanism for the anti-tumor activity within the dermaseptin family. However, no studies have specifically investigated the engagement of the mitochondrial pathway by this compound.

Table 1: Apoptotic Pathway Engagement by Select Dermaseptin Peptides
Dermaseptin PeptideCancer Cell LineMitochondrial Pathway EngagementDeath Receptor Pathway EngagementReference
Dermaseptin-PPH157 (Lung Cancer)YesYes frontiersin.org
Dermaseptin-PS1U-251 MG (Glioblastoma)YesNo nih.gov
This compoundNot StudiedNot StudiedNot StudiedN/A

The extrinsic, or death receptor, pathway is another major route to apoptosis. creativebiolabs.net It is initiated when ligands, such as the tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL), bind to death receptors on the cell surface (e.g., DR4, DR5). creativebiolabs.netnih.gov This binding leads to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases, such as caspase-8, which then trigger the executioner caspases. nih.gov

Some dermaseptins utilize this pathway in their anticancer activity. Research on Dermaseptin-PP revealed that, in addition to the mitochondrial pathway, it also activates the exogenous death receptor apoptosis pathway to kill H157 cancer cells. frontiersin.org This demonstrates that some dermaseptins can engage multiple pro-apoptotic routes. To date, no research has been published regarding the involvement of the death receptor pathway in any activity of this compound.

Spectrum of Biological Activities of Dermaseptin H4 Pre Clinical Investigations

Antibacterial Activities

Dermaseptin (B158304) H4 and its derivatives have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com Their mechanism of action often involves permeabilizing the bacterial cell membrane, leading to cell death. researchgate.net

Efficacy Against Gram-Positive Bacterial Strains

Dermaseptin H4 has been shown to be effective against Gram-positive bacteria. For instance, it exhibits a minimal inhibitory concentration (MIC) of 0.4 µM against Staphylococcus aureus (ATCC 12600) and 0.8 µM against Micrococcus luteus (ATCC 49732). uniprot.org The activity of dermaseptin derivatives against Staphylococcus aureus has also been documented, with some derivatives showing potent activity at a MIC of 3.1 µM. nih.govcapes.gov.br

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives Against Gram-Positive Bacteria

Compound Bacterial Strain MIC (µM)
This compound Staphylococcus aureus ATCC 12600 0.4 uniprot.org
This compound Micrococcus luteus ATCC 49732 0.8 uniprot.org
Hexyl-M(4)-P Gram-positive bacteria 3.1 nih.govcapes.gov.br

Efficacy Against Gram-Negative Bacterial Strains

Pre-clinical studies have confirmed the activity of this compound against Gram-negative bacteria. It has a reported MIC of 0.8 µM against Escherichia coli (ATCC 11775). uniprot.org Furthermore, derivatives of the related dermaseptin S4 have been engineered to enhance their activity against Gram-negative bacteria, with some showing potent inhibition at an MIC of 6.2 µM. nih.govcapes.gov.br These derivatives often exhibit reduced hemolytic activity, making them more selective for bacterial cells. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives Against Gram-Negative Bacteria

Compound Bacterial Strain MIC (µM)
This compound Escherichia coli ATCC 11775 0.8 uniprot.org
Aminohexyl-K-P Gram-negative bacteria 6.2 nih.govcapes.gov.br

Activity Against Multidrug-Resistant Bacterial Pathogens

The rise of multidrug-resistant (MDR) bacteria is a significant global health concern, and antimicrobial peptides like dermaseptins are being investigated as potential therapeutic alternatives. mdpi.comnih.gov Dermaseptins have shown the ability to effectively kill bacteria with a low propensity for inducing drug resistance. mdpi.com Studies on dermaseptin derivatives have demonstrated their effectiveness against MDR strains. For example, derivatives of dermaseptin S4 have shown activity against Acinetobacter baumannii, a notorious MDR pathogen, with MICs ranging from 3.125 to 12.5 μg/mL. nih.govnih.gov

Impact on Bacterial Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to conventional antibiotics. nih.gov Several studies have highlighted the potential of dermaseptin derivatives to inhibit the formation of and eradicate established bacterial biofilms. nih.govnih.gov For instance, a substituted derivative of dermaseptin S4, K4S4, has been shown to significantly reduce the viability of both planktonic and biofilm-associated bacteria of E. coli, S. aureus, and P. aeruginosa. nih.govnih.gov These peptides can penetrate the biofilm structure and disrupt the cells within. nih.gov

Antifungal Activities

In addition to their antibacterial properties, dermaseptins are also recognized for their ability to combat fungal pathogens. imrpress.comnih.gov

Efficacy Against Yeasts (e.g., Candida albicans)

While some reports suggest that this compound itself does not inhibit the growth of Candida albicans, other members of the dermaseptin family have demonstrated significant antifungal activity against this opportunistic yeast. uniprot.org For instance, dermaseptin S4 has been shown to completely inhibit the growth of C. albicans at a concentration of 32 μg/mL. nih.govsci-hub.se Furthermore, dermaseptin S1 has been reported to decrease the proliferation of C. albicans by over 80% at concentrations of 50 µg/mL and 100 µg/mL and also to inhibit the transition from yeast to the more virulent hyphal form, thereby reducing biofilm formation. researchgate.net

Efficacy Against Filamentous Fungi

Dermaseptins, including this compound, have demonstrated a notable lytic action against filamentous fungi, which are responsible for severe opportunistic infections, particularly in individuals with compromised immune systems. researchgate.netnih.gov The antifungal activity of dermaseptins is a shared characteristic among various peptides in this family, although the potency can vary between different dermaseptins. nih.gov For instance, Dermaseptin-S1 has shown potent activity against pathogenic fungi like Aspergillus fumigatus and Arthroderma simii. researchgate.net The mechanism of this antifungal action is believed to involve the permeabilization and destruction of the fungal plasma membrane. researchgate.netimrpress.com Studies on analogues of Dermaseptin S4 have indicated that the N-terminus of the peptide is crucial for its antifungal activity against fungi such as Cryptococcus neoformans and Aspergillus fumigatus. ajol.info

Antiprotozoal Activities

Activity Against Leishmania Species

This compound, also referred to as DShypo 01, has exhibited cidal activity against the promastigote form of Leishmania at micromolar doses. imrpress.com The dermaseptin family of peptides, isolated from the skin secretions of frogs from the Phyllomedusa genus, has shown broad activity against various Leishmania species that cause both cutaneous and visceral leishmaniasis. researchgate.netnih.gov Species targeted by dermaseptins include L. major, L. amazonensis, L. mexicana, L. panamensis, and L. infantum. nih.gov

The leishmanicidal activity of dermaseptins is attributed to their ability to induce structural damage to the parasite. researchgate.net For example, Dermaseptin 01, found in P. oreades and P. hypochondrialis, has demonstrated in vitro activity against Leishmania amazonensis and Leishmania chagasi. researchgate.net

Activity Against Trypanosoma cruzi

This compound (DShypo 01) has shown trypanocidal activity against the trypomastigote form of Trypanosoma cruzi. researchgate.net Several other dermaseptins, such as Dermaseptin-O1 from P. oreades and dermaseptins from Phyllomedusa distincta, also exhibit activity against both the trypomastigote and epimastigote forms of T. cruzi. imrpress.comnih.gov Notably, this antiprotozoal action occurs without toxicity to mouse erythrocytes and white blood cells. imrpress.com Dermaseptin 01 has been observed to eliminate T. cruzi cells within a few hours of incubation. nih.gov

Activity Against Plasmodium Species

Dermaseptins have been investigated for their potential against the malaria parasite, Plasmodium. researchgate.net Specifically, derivatives of Dermaseptin S4 have been shown to selectively disrupt the plasma membrane of the intracellular parasite Plasmodium falciparum without harming the host's mammalian cells. imrpress.comnih.gov Research on Dermaseptin S4 derivatives has aimed to develop peptides that can kill the parasite without causing lysis of the host erythrocyte. nih.gov Studies have identified that increased hydrophobicity in these derivatives can lead to an amplified antiplasmodium effect. nih.gov For instance, the substituted S4 analog K4K20-S4 was found to be a potent inhibitor of parasite growth. nih.gov

Anticancer Activities

While numerous studies have explored the anticancer potential of various antimicrobial peptides, including several members of the dermaseptin family, specific research into the anticancer activities of this compound is not extensively documented. researchgate.netresearchgate.netmdpi.commdpi.comnih.gov Peptides such as Dermaseptin-B2, Dermaseptin-PP, and Dermaseptin-PS1 have been evaluated for their effects on different cancer cell lines. frontiersin.orgnih.govplos.orgscirp.org However, information pertaining directly to this compound is scarce.

There is a lack of specific studies investigating the selective antiproliferative effects of this compound on various cancer cell lines.

In contrast, other amphibian peptides, such as Bombinin H4, have been studied for their cytotoxic effects. Research on Bombinin H4 demonstrated selective cytotoxicity towards non-small cell lung cancer (NSCLC) cell lines, A549 and Calu-3, compared to the normal epithelial cell line, Beas-2B. nih.govfrontiersin.orgnih.gov Significant cell death in the A549 cell line was observed at concentrations from 1.5 µM to 100 µM, whereas the Calu-3 cell line was only significantly affected at higher concentrations of 50 µM and 100 µM. nih.gov

Table 1: Cytotoxic Effects of Bombinin H4 on Lung Cell Lines

Cell LineTypeEffective Concentration Range for Cytotoxicity
A549 Non-Small Cell Lung Cancer1.5 µM - 100 µM
Calu-3 Non-Small Cell Lung Cancer50 µM - 100 µM
Beas-2B Normal Lung EpithelialSignificant cell death observed at 12.5 µM – 100 µM

This table presents data for Bombinin H4, as specific data for this compound was not available. nih.gov

The primary mechanism of action for most antimicrobial peptides, including the dermaseptin family, involves interaction with and disruption of the cell membrane. explorationpub.comnih.gov Generally, these cationic peptides are electrostatically attracted to the negatively charged outer membranes of cancer cells. frontiersin.orgmdpi.com This interaction can lead to membrane permeabilization and subsequent cell lysis. explorationpub.commdpi.com Studies on other dermaseptins, like Dermaseptin-PP, have confirmed a membrane-disrupting effect on cancer cells. frontiersin.org While it is hypothesized that this compound would act via a similar membrane-targeting mechanism, specific experimental studies confirming the role of membrane disruption in any potential anticancer effects of this compound are not available.

Selective Antiproliferative Effects on Various Cancer Cell Lines

Immunomodulatory Properties

Many antimicrobial peptides possess immunomodulatory functions in addition to their direct microbicidal or cytotoxic effects, often by influencing immune cell activity and inflammatory pathways. mdpi.comexplorationpub.commdpi.com However, specific investigations into the immunomodulatory properties of this compound are not found in the reviewed literature.

No specific data was found regarding the modulation of phagocytic activity by this compound. Some peptides from the dermaseptin family have been shown to influence the activity of phagocytic cells. For instance, Dermaseptin S1 was found to stimulate the microbicidal activities of polymorphonuclear leukocytes (neutrophils), which are key phagocytes in the immune system. nih.gov Other antimicrobial peptides are also known to promote macrophage phagocytosis. mdpi.com

There is no specific information available on the role of this compound in the regulation of inflammatory responses. In general, some host-defence peptides can modulate inflammation by reducing the expression of proinflammatory chemokines and controlling reactive oxygen species. mdpi.commdpi.com For example, antagonism of the histamine (B1213489) H4 receptor, which is distinct from the this compound peptide, has been shown to reduce inflammation in skin models by decreasing inflammatory cell infiltration and cytokine levels. nih.gov

Structure Activity Relationships and Peptide Engineering of Dermaseptin H4 and Analogues

Impact of Amino Acid Substitutions on Activity and Selectivity

The substitution of specific amino acids in the Dermaseptin (B158304) H4 sequence can dramatically alter its antimicrobial potency and its selectivity towards microbial versus mammalian cells. While direct studies on Dermaseptin H4 are limited, extensive research on its close analogue, Dermaseptin S4, provides critical insights.

Strategic substitutions aim to enhance the peptide's net positive charge and optimize its hydrophobicity, which are key determinants of its interaction with cell membranes. nih.gov For instance, replacing neutral or acidic amino acids with cationic residues like lysine (B10760008) (K) has been a common and effective strategy.

A notable example is the analogue K4K20-S4 , where methionine at position 4 and asparagine at position 20 of Dermaseptin S4 were replaced by lysine. This dual substitution resulted in a significant enhancement of its antibacterial activity, making it orders of magnitude more potent against bacteria compared to the native peptide. asm.orgnih.gov Conversely, this analogue showed only a two- to three-fold increase in potency against protozoa and human red blood cells (RBCs), indicating a favorable shift in selectivity. asm.orgnih.govresearchgate.net Another analogue, K4-S4 , with a single lysine substitution at position 4, exhibited a similar trend of increased antibacterial potency. nih.gov In contrast, substitutions that introduced negative charges, such as replacing methionine and asparagine with aspartic acid, either reduced the peptide's activity or had no significant effect compared to the native Dermaseptin S4. nih.gov

These findings underscore the critical role of the N-terminal domain in the peptide's biological function. Modifications in this region, particularly those that increase the positive charge, can disrupt the peptide's tendency to form aggregates in solution, a factor that is often linked to reduced antibacterial activity and higher toxicity towards host cells. nih.govresearchgate.net

The following table summarizes the effects of specific amino acid substitutions on the activity of Dermaseptin S4 analogues:

Peptide/AnalogueAmino Acid Substitution(s)Key Findings
Dermaseptin S4 (Native) -Weak antibacterial activity, potent hemolytic and antiprotozoan effects. nih.gov
K4K20-S4 Methionine (M) at position 4 to Lysine (K), Asparagine (N) at position 20 to Lysine (K)Potent antibacterial activity (orders of magnitude higher than native), moderately increased hemolytic/antiprotozoan activity. asm.orgnih.govresearchgate.net
K4-S4 Methionine (M) at position 4 to Lysine (K)Similar behavior to K4K20-S4, with enhanced antibacterial potency. nih.gov
K20-S4 Asparagine (N) at position 20 to Lysine (K)Activity similar to or reduced compared to native Dermaseptin S4. nih.gov
Negatively Charged Analogues Methionine (M) and/or Asparagine (N) to Aspartic Acid (D)Activity similar to or reduced compared to native Dermaseptin S4. nih.gov

Effects of Peptide Truncation and Chain Length Modifications

Modifying the length of this compound and its analogues through truncation of the N- or C-terminus is another crucial aspect of peptide engineering. Studies on dermaseptin peptides have shown that it is possible to create shorter, yet highly active, derivatives.

Research on Dermaseptin S4 has demonstrated that the N-terminal region is essential for its antimicrobial activity. nih.gov Truncated analogues containing the N-terminal domain often retain significant, and in some cases, enhanced, antibacterial potency with reduced hemolytic activity. For example, a 16-residue version of a Dermaseptin S4 analogue, K4-S4(1-16) , was found to be two orders of magnitude more potent against Escherichia coli than the full-length native peptide, while its hemolytic activity was significantly reduced. asm.org An even shorter 13-residue derivative, K4-S4(1-13) , maintained considerable antibacterial activity with even lower hemolytic effects. asm.org

Conversely, truncating the N-terminal end or removing key residues from the central core of the peptide often leads to a drastic loss of activity. researchgate.netnih.gov This highlights that the N-terminal α-helical domain is the primary locus of antimicrobial action. nih.gov Studies on other dermaseptins, such as Dermaseptin S3, have also shown that truncated analogues as short as 10-12 residues can remain fully active against certain bacterial strains. researchgate.net

The table below illustrates the impact of truncation on the activity of Dermaseptin S4 analogues:

Peptide/AnalogueDescriptionKey Findings
Dermaseptin S4 (Native) Full-length (28 residues)Weakly antibacterial, highly hemolytic. asm.org
K4-S4(1-16) N-terminal 16-residue fragment with M4K substitution~100-fold more potent against E. coli than native S4; significantly reduced hemolytic activity. asm.org
K4-S4(1-13) N-terminal 13-residue fragment with M4K substitutionMaintained good antibacterial activity with further reduced hemolytic activity. asm.org
Dermaseptin-(14-34) C-terminal fragmentDevoid of antimicrobial activity. researchgate.net
Dermaseptin-(1-18)-NH2 N-terminal 18-residue amidated fragmentEnhanced antimicrobial potency and lower toxicity compared to the parent molecule. nih.gov

Influence of Net Charge and Hydrophobicity on Biological Activity

Increasing the net positive charge, typically by substituting neutral or acidic amino acids with basic ones like lysine, generally enhances antimicrobial activity. nih.gov This is attributed to a stronger electrostatic interaction with the anionic components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. However, a mere increase in charge is not sufficient; the distribution of charged residues is also critical.

Hydrophobicity, the measure of the non-polar character of the peptide, is essential for its insertion into the hydrophobic core of the cell membrane. An optimal level of hydrophobicity is required for potent antimicrobial activity. Excessive hydrophobicity can lead to increased toxicity towards host cells, particularly red blood cells (hemolysis), as it promotes non-specific interactions with mammalian cell membranes. nih.govnih.gov

The following table provides a summary of the relationship between net charge, hydrophobicity, and biological activity for selected Dermaseptin S4 analogues:

Peptide/AnalogueNet ChargeHydrophobicity (H)Antibacterial Activity (MIC against A. baumannii in µg/mL)Hemolytic Activity (CC50 against HEp-2 cells in µg/mL)
Dermaseptin S4 (Native) +20.65212.5>16
K4K20S4 +40.5893.12575.71
K4S4(1-16) +30.4496.2568.9

Data adapted from a study on Dermaseptin S4 and its derivatives against Acinetobacter baumannii and HEp-2 cells. nih.govmdpi.com

Stereochemical Modifications and D-Amino Acid Incorporations

The incorporation of D-amino acids, the non-naturally occurring stereoisomers of L-amino acids, into the sequence of this compound analogues represents a sophisticated strategy in peptide engineering. This modification can offer several advantages, primarily by increasing the peptide's resistance to proteolytic degradation by host and bacterial proteases, which typically recognize and cleave L-amino acid peptide bonds. imrpress.com

While direct studies on D-amino acid incorporation in this compound are not extensively documented, research on other antimicrobial peptides, including dermaseptins and bombinins, provides valuable insights. The substitution of L-amino acids with their D-counterparts does not alter the physicochemical properties of the side chains but can significantly impact the peptide's secondary structure and its interactions with chiral biological targets. nih.gov

In some cases, the introduction of D-amino acids has been shown to reduce antimicrobial activity, possibly by disrupting the specific helical conformation required for membrane interaction. nih.gov However, in other instances, D-amino acid-containing analogues have demonstrated retained or even enhanced activity. For example, the diastereomer of bombinin H4, which contains a D-allo-isoleucine, exhibited better leishmanicidal activity than its all-L counterpart. nih.gov

A study on D-dermaseptin S4 analogues revealed that substitutions with D-amino acids could lead to peptides with improved selectivity. For instance, the analogue D-dermaseptin S4 L7K, A14K , where leucine (B10760876) at position 7 and alanine (B10760859) at position 14 were replaced with lysine, showed a remarkable 730-fold improvement in its therapeutic index against Acinetobacter baumannii compared to the native D-dermaseptin S4. mdpi.com This was achieved through a combination of stereochemical modification and amino acid substitution, highlighting the potential of this dual approach.

The primary rationale for incorporating D-amino acids is to enhance the peptide's stability in biological systems, a critical factor for its potential therapeutic application.

Peptide Aggregation and its Correlation with Biological Efficacy

The tendency of this compound and its analogues to aggregate in aqueous solution is a critical factor that significantly influences their biological efficacy and selectivity. nih.gov High levels of aggregation are often associated with reduced antibacterial activity and, in some cases, increased cytotoxicity towards host cells. nih.govresearchgate.netmdpi.com

Peptides that are highly aggregated in solution may have a diminished capacity to interact effectively with bacterial membranes. mdpi.com This is because the active monomeric or smaller oligomeric forms of the peptide are less available to bind to and permeabilize the target cell. Bell-shaped dose-response curves observed for some dermaseptin analogues against bacteria suggest that at higher concentrations, increased aggregation can lead to a decrease in activity. nih.gov

The aggregation state of a peptide is closely linked to its hydrophobicity and charge distribution. mdpi.com Highly hydrophobic peptides, like the native Dermaseptin S4, have a greater propensity to aggregate through hydrophobic interactions between monomers. nih.gov Modifying the peptide to reduce its hydrophobicity or to increase its net positive charge can disrupt these aggregates. The introduction of cationic residues, such as lysine, can lead to electrostatic repulsion between peptide monomers, thereby decreasing aggregation. mdpi.com

Studies on Dermaseptin S4 analogues have clearly demonstrated this correlation. The highly active antibacterial analogues K4-S4 and K4K20-S4 were found to be significantly less aggregated in solution compared to the native Dermaseptin S4 and its less active, negatively charged counterparts. nih.gov Furthermore, the truncated analogue K4(1-16)S4 showed a complete loss of aggregation, which correlated with its potent antibacterial activity and low hemolytic profile. mdpi.com

The following table summarizes the relationship between aggregation tendency and biological activity for selected Dermaseptin S4 analogues:

Peptide/AnalogueAggregation TendencyAntibacterial ActivityKey Findings
Dermaseptin S4 (Native) HighWeakHigh aggregation correlates with low antibacterial potency. nih.govmdpi.com
K4-S4 LowHighReduced aggregation leads to enhanced antibacterial activity. nih.gov
K4K20-S4 LowHighDecreased aggregation is associated with significantly improved antibacterial efficacy. nih.gov
K4(1-16)S4 ZeroHighComplete loss of aggregation correlates with potent antibacterial activity and low toxicity. mdpi.com
Negatively Charged Analogues HighLowHigh aggregation state is maintained, and activity is not improved. nih.gov

Rational Design and De Novo Synthesis of Enhanced this compound Analogues

The principles of structure-activity relationships discussed in the preceding sections form the basis for the rational design and de novo synthesis of novel this compound analogues with enhanced therapeutic properties. Rational design involves making specific, knowledge-based modifications to the peptide's primary sequence to improve its activity, selectivity, and stability. nih.govnih.gov De novo synthesis, on the other hand, refers to the creation of entirely new peptide sequences that mimic the structural and functional properties of natural antimicrobial peptides like this compound. nih.govnih.gov

The rational design of this compound analogues often focuses on:

Increasing net positive charge: Substituting neutral or acidic residues with lysine or arginine to enhance interaction with bacterial membranes. nih.gov

Optimizing hydrophobicity: Modulating the number and type of hydrophobic residues to maximize antibacterial activity while minimizing toxicity. nih.gov

Truncation: Identifying the minimal active sequence to reduce synthesis cost and potentially improve the therapeutic index. peerj.com

Improving amphipathicity: Arranging amino acids to create a more defined separation of polar and non-polar faces on the helical structure.

An example of rational design is the development of the DRP-AC4a analogue from a novel dermaseptin. By substituting amino acids to increase the net charge, researchers created a peptide with significantly increased potency against bacteria compared to the natural peptide. nih.gov

De novo design strategies can take several forms, including:

Template-based design: Using the structural scaffold of this compound to design new sequences with idealized properties.

Peptidomimetics: Creating non-peptide molecules that mimic the three-dimensional structure and charge distribution of this compound, often with improved stability and bioavailability. nih.gov

Ultra-short lipopeptides: Designing very short peptide sequences conjugated to a fatty acid chain, where the lipid component provides the necessary hydrophobicity for membrane interaction. nih.gov

The ultimate goal of these design strategies is to develop new antimicrobial agents that are potent against a broad spectrum of pathogens, including antibiotic-resistant strains, while exhibiting minimal toxicity to the host. The modular nature of peptides like this compound makes them excellent candidates for such engineering efforts, paving the way for the development of next-generation antibiotics. nih.gov

Advanced Methodologies for the Study of Dermaseptin H4

Biophysical Characterization Techniques

Biophysical methods are indispensable for understanding the structural and interactive properties of Dermaseptin (B158304) H4 at a molecular level. These techniques probe the peptide's conformation and its behavior upon interacting with membrane-mimicking environments, which is central to its antimicrobial function.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a fundamental technique used to determine the secondary structure of peptides. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides, CD spectra in the far-UV region (190-260 nm) can reveal the proportions of α-helical, β-sheet, and random coil conformations.

Most dermaseptins, including Dermaseptin-PH and Der-PS4, exhibit a disordered or random coil structure in aqueous solutions, such as phosphate (B84403) buffer or ammonium (B1175870) acetate. nih.govmdpi.com However, upon introduction to a membrane-mimetic environment, such as solutions containing 2,2,2-trifluoroethanol (B45653) (TFE) or lipid vesicles, they undergo a conformational change to a predominantly α-helical structure. nih.govmdpi.com This transition is a hallmark of many AMPs, indicating that the interaction with the hydrophobic lipid core of target membranes stabilizes the helical fold required for their disruptive activity. nih.gov For example, studies on Dermaseptin-PH showed it adopts a random coil conformation in an aqueous solution but transitions to an α-helical structure in a 50% TFE solution. nih.gov Similarly, Der-PS4 remains unstructured in aqueous buffer but forms a distinct α-helix in TFE or in the presence of lipid vesicles. mdpi.com

Table 1: Secondary Structure Content of Dermaseptin Peptides in Different Environments Determined by CD Spectroscopy.
PeptideEnvironmentα-Helical Content (%)Reference
Dermaseptin-PH10 mM Ammonium Acetate (Aqueous)Not specified (Random Coil) nih.gov
50% TFE (Membrane-mimetic)35%
Der-PS410 mM Ammonium Acetate (Aqueous)4.1% mdpi.com
50% TFE (Membrane-mimetic)67.6%

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atomic-level insights into the three-dimensional structure and dynamics of peptides. For dermaseptins, solution-state NMR is typically performed in the presence of membrane-mimicking agents like detergent micelles (e.g., sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC)) to stabilize the biologically relevant folded state. nih.gov

Two-dimensional NMR experiments can be used to determine the complete structure of the peptide. nih.gov Studies on dermaseptin family members, such as Dermaseptin S9 and Dermadistinctin K (DD K), have successfully used NMR to confirm an α-helical conformation when bound to micelles. nih.govnih.gov These analyses can precisely identify which residues are involved in the helical structure. For instance, NMR studies of Dermaseptin S9 in a TFE/water mixture revealed a monomeric, α-helical conformation primarily involving residues 6-21. nih.govresearchgate.net Similarly, the structure of DD K in DPC micelles was shown to be α-helical from residue 7 to the C-terminus. nih.gov

Fluorescence Spectroscopy and Membrane Probes

Fluorescence spectroscopy is a highly sensitive technique used to study the binding affinity and insertion depth of peptides into lipid membranes. One approach involves using the intrinsic fluorescence of tryptophan (Trp) residues, which are common in dermaseptins. plos.org The fluorescence emission spectrum of tryptophan is sensitive to the polarity of its local environment. A blue shift (shift to a shorter wavelength) in the emission maximum indicates the movement of the Trp residue from an aqueous environment to a more hydrophobic one, such as the interior of a lipid bilayer. mdpi.com

Alternatively, extrinsic fluorescent probes can be attached to the peptide. A common probe is N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD). In a study on a synthesized dermaseptin, the NBD-labeled peptide showed a significant blue shift upon binding to small unilamellar vesicles (SUVs), confirming the probe's relocation into a more apolar environment. nih.gov Titration experiments, where lipid vesicles are progressively added to a peptide solution, allow for the calculation of membrane partition constants, quantifying the peptide's affinity for different types of membranes. nih.gov

Table 2: Surface Partition Constants for NBD-labeled Dermaseptin with Different Phospholipid Vesicles.
Vesicle CompositionLipid TypeSurface Partition Constant (Kp) (M-1)Reference
Phosphatidylcholine (PC)Zwitterionic (Neutral)(0.66 ± 0.06) x 104 nih.gov
Phosphatidylglycerol/Phosphatidylcholine (PG/PC)Acidic (Anionic)(2.8 ± 0.3) x 104

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of its chemical bonds. In peptide research, the amide I band (1600–1700 cm⁻¹) is particularly useful as its shape and position are sensitive to the peptide's secondary structure. This technique is complementary to CD spectroscopy and is often used to confirm structural conformations, especially of peptides interacting with lipid bilayers. nih.gov

FTIR studies have been used to analyze various dermaseptins, including Dermaseptin B and derivatives of Dermaseptin S4. nih.govresearchgate.net Molecular dynamics simulations of Dermaseptin B predicted that interaction with a lipid bilayer stabilizes its α-helical conformation, a finding that is in agreement with experimental FTIR data. nih.gov Attenuated Total Reflectance-FTIR (ATR-FTIR) is a specific application that allows for real-time monitoring of peptide interactions with nascent bacterial biofilms, providing both structural and kinetic information. researchgate.net

Cellular and Molecular Biology Techniques

While biophysical techniques characterize the peptide itself, cellular and molecular biology methods are essential for evaluating its functional effects on target cells, most notably its ability to compromise membrane integrity.

Membrane Permeabilization Assays

Membrane permeabilization assays directly measure the ability of a peptide to disrupt the integrity of a cell's plasma membrane, which is believed to be the primary mechanism of action for most dermaseptins. researchgate.netnih.gov These assays typically use fluorescent dyes that are excluded from cells with intact membranes but can enter and become fluorescent upon membrane damage.

Several such dyes are commonly employed:

SYTOX™ Green: This high-affinity nucleic acid stain cannot cross the membrane of live cells. When a peptide like Dermaseptin-PH compromises the membrane, the dye enters, binds to nucleic acids, and produces a bright green fluorescence. nih.gov The increase in fluorescence intensity is proportional to the degree of membrane permeabilization.

Calcein (B42510): This fluorescent dye can be entrapped at high, self-quenching concentrations within lipid vesicles. If a peptide disrupts the vesicle membrane, calcein is released into the surrounding buffer, leading to dequenching and a measurable increase in fluorescence. nih.govplos.org

Propidium (B1200493) Iodide (PI): Similar to SYTOX Green, PI is a nucleic acid stain that is excluded by viable cells and is commonly used in flow cytometry or fluorescence microscopy to identify cells with compromised membranes. semanticscholar.org

These assays can be performed as endpoint measurements or as kinetic (time-course) studies to determine the rate of permeabilization. mdpi.com For instance, experiments with Der-PS4 showed it could fully disrupt the membrane of S. aureus at a concentration of 8 µM. mdpi.com

Table 3: Membrane Permeabilization Activity of Der-PS4 Against Various Microorganisms.
MicroorganismPeptide Concentration (µM)Permeability Rate (%) after 120 minReference
Staphylococcus aureus4~60% mdpi.com
8100%
Escherichia coli8~30%
16~85%

Flow Cytometry for Cellular Responses

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of Dermaseptin H4, it is instrumental in quantifying cellular responses to peptide exposure, particularly concerning membrane integrity and cell viability.

Researchers utilize flow cytometry to assess the lytic activity of dermaseptin peptides on various cell types, including pathogens and mammalian cells like erythrocytes and leukocytes. researchgate.net By using fluorescent dyes such as propidium iodide (PI), which can only penetrate cells with compromised membranes, flow cytometry can rapidly determine the percentage of damaged cells in a population after treatment with the peptide. uchicago.edugoogleapis.com This method allows for a high-throughput analysis of the peptide's effect on thousands of cells per second, providing statistically robust data on its cytotoxic and antimicrobial efficacy. researchgate.netumich.edu For instance, studies on related dermaseptins have employed flow cytometry to evaluate toxicity against mouse erythrocytes and white blood cells, demonstrating minimal morphological alterations at lytic concentrations and suggesting therapeutic potential. researchgate.net

Microscopy Techniques (e.g., Atomic Force Microscopy, Confocal Laser Scanning Microscopy)

Microscopy techniques offer direct visualization of the effects of this compound on cell morphology and membrane structure at high resolution.

Atomic Force Microscopy (AFM) provides topographical information at the nanoscale by "feeling" the surface of a sample with a sharp probe. oxinst.comaps.org This technique is exceptionally well-suited for studying the interactions of antimicrobial peptides with biological membranes. nih.gov AFM can visualize the real-time disruption of microbial cell membranes, revealing the formation of pores or other structural damage induced by this compound. oxinst.com It allows for the characterization of changes in surface roughness and the mechanical properties of the cell envelope upon peptide binding. uvsq.fr While specific AFM studies on this compound are not extensively documented, research on other dermaseptins, such as Dermaseptin S4 and DS 01, has successfully used this method to observe morphological alterations on target cells, corroborating membrane-disruptive mechanisms. researchgate.netnih.gov

Confocal Laser Scanning Microscopy (CLSM) is another vital tool that uses fluorescence to generate high-resolution, three-dimensional images of cells. researchgate.net CLSM enables researchers to visualize the localization of fluorescently-labeled this compound within or on target cells. mdpi-res.comnih.gov By using viability stains simultaneously, it can correlate the peptide's location with cellular damage, such as membrane permeabilization. ekb.eg This technique is crucial for understanding whether the peptide's primary action is at the cell surface or if it penetrates the cell to interact with internal targets. nih.gov CLSM offers improved resolution and the ability to perform optical sectioning, which eliminates out-of-focus blur, making it superior to conventional fluorescence microscopy for studying peptide-cell interactions. researchgate.net

Microscopy TechniquePrincipleApplication for this compound StudyKey Findings from Related Peptides
Atomic Force Microscopy (AFM) A sharp tip scans the sample surface to create a high-resolution topographical map. oxinst.comVisualization of membrane disruption, pore formation, and changes in cell surface morphology. nih.govuvsq.frObserved morphological alterations and membrane damage on bacteria and parasites treated with other dermaseptins. researchgate.net
Confocal Laser Scanning Microscopy (CLSM) Uses a focused laser and a pinhole to eliminate out-of-focus light, creating sharp, optical sections of a fluorescently-labeled sample. researchgate.netDetermining the localization of the peptide on or within cells; assessing membrane integrity using fluorescent dyes. nih.govekb.egConfirmed membrane permeabilization and peptide accumulation at the microbial cell surface. mdpi-res.com

Advanced Structural Biology Approaches

Understanding the three-dimensional structure of this compound is fundamental to elucidating its mechanism of action. Advanced structural biology techniques provide atomic-level details of the peptide and its complexes.

X-ray crystallography is a primary method for determining the high-resolution, three-dimensional structure of molecules, including peptides. crelux.comprotoxrd.com The technique involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the positions of atoms within the molecule. up.pt For peptides like this compound, obtaining a crystal structure can reveal its precise folding, the spatial arrangement of its amino acid residues, and the distribution of cationic and hydrophobic regions that are critical for its function.

However, crystallizing membrane-active peptides such as dermaseptins presents significant challenges due to their amphipathic nature and tendency to aggregate in aqueous solutions. While X-ray diffraction has been used to study the ordered conformations of related molecules like dermatan sulphate nih.gov, specific crystallographic data for this compound remains limited. The insights gained from successful crystallization would be invaluable for structure-based drug design efforts. unesp.br

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique for determining the structure of biological macromolecules in their near-native state. americanpeptidesociety.org This method involves flash-freezing samples in a thin layer of vitreous ice, which preserves their natural conformation, and then imaging them with an electron microscope. americanpeptidesociety.orgesrf.fr

For studying this compound, Cryo-EM is particularly advantageous because it does not require crystallization. americanpeptidesociety.org It can be used to visualize how the peptide interacts with and disrupts lipid bilayers, providing snapshots of the intermediate steps of pore formation or membrane thinning. esrf.fr Cryo-EM is ideal for analyzing large, flexible complexes, such as this compound embedded within a microbial membrane, which are often intractable by other structural methods. harvard.edu While specific Cryo-EM structures of this compound are not yet widely available, the technique holds immense promise for revealing the molecular architecture of its membrane-disrupting machinery. Studies on other histone-related H4 structures have demonstrated the power of Cryo-EM in resolving complex particle structures. semanticscholar.org

X-ray Crystallography (where applicable for specific peptide structures)

Omics Approaches

"Omics" technologies provide a global perspective on biological molecules and their interactions. For this compound, peptidomics is the most relevant omics field.

Peptidomics is the large-scale study of peptides in a biological sample and is the primary method through which peptides like this compound are discovered and characterized. imrpress.com This approach involves the extraction of peptides from a source, such as the skin secretions of Phyllomedusinae frogs, followed by separation using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). embrapa.br The separated peptides are then analyzed by mass spectrometry to determine their precise molecular mass and amino acid sequence. researchgate.net

Peptidomic analysis of frog skin secretions has led to the identification of a vast diversity of antimicrobial peptides, including numerous members of the dermaseptin family. imrpress.comembrapa.br These studies have revealed that even closely related frog species produce a unique arsenal (B13267) of peptides. imrpress.com For example, peptidomic dissection of skin secretions from various hylid frogs has successfully identified and sequenced novel dermaseptins, providing the foundational information for subsequent functional and structural studies. nih.gov

Research AreaKey Findings from Peptidomics
Discovery Identification of a wide array of novel dermaseptins, including this compound, from the skin secretions of various frog species. imrpress.comembrapa.br
Characterization Determination of the primary amino acid sequence and post-translational modifications of the peptides. researchgate.netembrapa.br
Biodiversity Revelation of the immense inter- and intra-species diversity of antimicrobial peptides, highlighting rapid evolutionary adaptation. imrpress.com

Transcriptomics and Proteomics for Gene Expression and Protein Synthesis

Advanced methodologies in transcriptomics and proteomics provide profound insights into the regulation of gene expression and the subsequent synthesis of peptides like this compound. Transcriptomics, the study of the complete set of RNA transcripts, allows researchers to understand how the gene encoding this compound is expressed. A common technique involves creating a cDNA library from the skin secretions of the source organism, such as the frog Pithecopus azureus. uniprot.orgresearchgate.net Using a 'shotgun' cloning strategy on this library, the nucleotide sequence that encodes the peptide's precursor can be identified and analyzed. researchgate.net

This analysis reveals that dermaseptins are derived from precursors, or preproforms, which typically feature a highly conserved N-terminal preprosequence, including a signal peptide, followed by a variable C-terminal domain that corresponds to the mature antimicrobial peptide. researchgate.netnih.gov The gene for Dermaseptin-H4, for instance, encodes a precursor protein that is processed to yield the final 25-amino-acid active peptide. uniprot.org The precursor structure includes a signal peptide (residues 1-22), a propeptide (residues 23-43), the mature Dermaseptin-H4 peptide (residues 46-70), and further propeptide segments. uniprot.org This genetic organization, with its conserved and variable regions, suggests a rapid evolutionary divergence that allows a single species to produce a diverse arsenal of antimicrobial peptides. nih.govimrpress.com

Proteomics, which focuses on the large-scale study of proteins, complements these findings by directly analyzing the peptides produced. uni-muenchen.deiarc.fr It can confirm the final amino acid sequence and identify post-translational modifications, such as the C-terminal amidation common in dermaseptins, which is crucial for their activity. uniprot.org Furthermore, to overcome the challenges of harvesting peptides from natural sources, researchers use heterologous expression systems. For example, the gene for a related peptide, Dermaseptin S4, was fused with a glutathione (B108866) S-transferase (GST) tag and expressed in Escherichia coli. nih.gov The fusion protein was then produced in larger quantities, purified, and cleaved to release the biologically active peptide. nih.gov Such methods are invaluable for producing sufficient quantities of peptides for functional and structural studies.

Computational and Bioinformatics Approaches

Computational and bioinformatics tools have become indispensable for studying this compound, enabling detailed analysis of its structure, function, and interactions at a molecular level. These approaches allow for high-throughput screening and hypothesis testing that would be impractical through purely experimental means.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations act as a "computational microscope," providing dynamic views of the interactions between this compound and target cell membranes. mdpi.com These simulations model the physical movements of the atoms in the peptide and the lipid bilayer over time, offering insights into the mechanisms of antimicrobial action. mdpi.comdiva-portal.org

Studies on related dermaseptins provide a framework for understanding these interactions. MD simulations show that the process often begins with the peptide binding to the membrane surface, a step frequently driven by the interactions of aromatic residues with the lipid environment. nih.gov Following initial adhesion, the peptide may penetrate the bilayer. This insertion causes significant disruption to the membrane, such as an increase in the area per lipid and a decrease in bilayer thickness, leading to the disordering of the lipid chains. nih.gov The orientation of the peptide is critical; simulations have shown that when the hydrophobic face of the helical peptide is directed toward the bilayer, it leads to surface binding and penetration, whereas a charge-oriented approach may result in only partial surface binding. nih.gov MD simulations have also been used specifically to compare the folding structures of different peptides, including this compound and its relatives. researchgate.net

Table 1: Key Findings from Molecular Dynamics (MD) Simulations of Dermaseptin Peptides

Finding Description Relevant Peptides
Two-Stage Interaction Peptides first adhere to the membrane surface and then insert into the lipid core. nih.govnih.gov Dermaseptin S3, S4
Membrane Disruption Peptide insertion leads to disordering of lipid chains, increased area per lipid, and decreased membrane thickness. nih.gov Dermaseptin S3
Role of Aromatic Residues Aromatic amino acids appear to be important drivers for the initial peptide-lipid interactions. nih.gov Dermaseptin S3
Structural Comparison Simulations can be used to compare the relative stability and folding of different peptide structures in a membrane environment. researchgate.net Bombinin H2, H4

Predictive Modeling of Structure-Activity Relationships (e.g., using Artificial Neural Networks)

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is used to correlate a peptide's structural features with its biological activity. mdpi.com This approach is vital for designing new peptide analogues with improved efficacy or reduced toxicity. For antimicrobial peptides, key structural features or "descriptors" include charge, hydrophobicity, amphipathicity, and secondary structure. uq.edu.au The complex interplay between these features means that even single amino acid substitutions can dramatically alter or eliminate antimicrobial activity, highlighting the need for sophisticated modeling. uq.edu.au

Research on derivatives of Dermaseptin S4 provides excellent examples of SAR. Studies have shown that increasing the net positive charge while reducing hydrophobicity can lead to derivatives with potent antimicrobial effects but lower hemolytic (red blood cell-damaging) activity. nih.gov For instance, the bisubstituted derivative K₄K₂₀S₄, where two amino acids are replaced with lysine (B10760008), demonstrated good antimicrobial activity with no toxicity in mouse models. nih.gov The potency of such highly cytolytic peptides correlates more with their ability to insert into the membrane rather than just their initial binding affinity. nih.gov

While traditional QSAR models are effective, advanced techniques like Artificial Neural Networks (ANNs) can capture more complex, non-linear relationships within the data. An ANN can be trained on a dataset of known dermaseptin analogues and their measured activities to build a predictive model. This model can then be used to screen virtual libraries of new peptide sequences, identifying promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. core.ac.ukkbr.com

Table 2: Selected Structure-Activity Relationship Findings for Dermaseptin Derivatives

Derivative Modification from Dermaseptin S4 Key Finding
K₄S₄ Methionine at position 4 replaced with Lysine. Improved antimicrobial properties. nih.gov
K₄K₂₀S₄ Methionine at position 4 and Asparagine at position 20 replaced with Lysine. Increased positive charge, reduced hydrophobicity, leading to good antimicrobial activity with low toxicity. nih.govnih.gov
Truncated Derivatives C-terminally shortened versions (e.g., 16, 13, or 10 residues long). Progressive reduction in cytotoxicity that correlated with a reduced ability to insert into the membrane. nih.gov

Homology Modeling and Sequence Alignment

Homology modeling and sequence alignment are fundamental bioinformatics techniques used to predict the three-dimensional structure of this compound and understand its evolutionary context. Homology modeling constructs a 3D model of a target protein based on its alignment with one or more related proteins of known structure (templates). yasara.org The process involves identifying suitable templates by searching databases like the Protein Data Bank (PDB), aligning the target sequence with the template(s), building the model, and refining it. yasara.org

Sequence alignment is the first and most critical step. Aligning the amino acid sequence of this compound with other peptides reveals its relationship to the broader dermaseptin superfamily. nih.gov These peptides are part of the frog skin active peptide (FSAP) family and share a common ancestry. uniprot.orguniprot.org Alignments show that while the mature peptide sequences have diverged significantly, the signal sequences of their genetic precursors are remarkably conserved. researchgate.netnih.gov This pattern provides clues about the evolutionary pressures on these defense peptides.

Computational studies using the elucidated sequence of this compound allow for the prediction of its physicochemical properties, such as its positive charge at physiological pH and high isoelectric point, and its propensity to form an α-helical structure, which is critical for its function. nih.gov

Comparative Analysis with Other Antimicrobial Peptides

Structural Similarities and Differences with Other Amphibian Peptides (e.g., Bombinins, Temporins, Caerins)

Dermaseptin (B158304) H4, a member of the dermaseptin superfamily, shares the hallmark characteristics of many amphibian AMPs, including cationicity and the propensity to form an amphipathic α-helical secondary structure, which is crucial for membrane interaction. imrpress.comnih.govexplorationpub.com However, significant structural diversity exists across different peptide families, influencing their biological activity.

Dermaseptins: This family, primarily isolated from frogs of the Phyllomedusinae subfamily, consists of peptides that are typically 28-34 amino acids long. nih.govresearchgate.net They are generally rich in lysine (B10760008), contributing to their net positive charge, and often feature a conserved tryptophan residue at position 3. nih.gov While the mature peptide sequences are hypervariable, their biosynthetic precursors show a highly conserved N-terminal signal peptide and pro-region, suggesting a common evolutionary origin. researchgate.netnih.gov

Bombinins: Found in the skin of Bombina species, these peptides are categorized into two main subfamilies: bombinins and bombinins H. nih.gov Bombinins H are typically around 20 amino acids in length. researchgate.netcsic.es A remarkable feature of some bombinin H peptides, including bombinin H4 (not to be confused with Dermaseptin H4), is the post-translational isomerization of an L-amino acid to a D-amino acid at the second position. researchgate.netacs.org For instance, bombinin H4 contains a D-allo-isoleucine, whereas its diastereomer, bombinin H2, has the standard L-isoleucine. csic.estuat.ac.jp This single amino acid change significantly impacts the peptide's conformation and biological function. acs.orgresearchgate.net

Temporins: Representing one of the smallest families of AMPs, temporins are typically short, consisting of only 10 to 14 amino acid residues. conicet.gov.aracs.org A key distinguishing feature is their low net positive charge, which usually ranges from 0 to +3. conicet.gov.aracs.org Like dermaseptins, they are C-terminally amidated and adopt an α-helical structure in membrane-mimicking environments. nih.govmdpi.com Despite their structural differences, temporin precursors are considered part of the dermaseptin superfamily due to similarities in their preprosequences. nih.gov

Caerins: Isolated from Australian tree frogs of the genus Litoria, the caerin 1 family peptides are generally longer, often exceeding 20 amino acids. asm.orgiiitd.edu.in A distinct structural feature is the presence of one or more proline residues within the sequence. iiitd.edu.in Proline is known as a "helix-breaker" and its inclusion often results in a flexible hinge region, separating the peptide into two distinct helical domains. iiitd.edu.in

The following table summarizes the key structural differences between these peptide families.

FeatureDermaseptins (e.g., H4)Bombinins (H family)TemporinsCaerins (1. family)
Typical Length (Amino Acids)28-34~2010-14>20
Net Positive ChargeHigh (Lysine-rich)Mildly CationicLow (0 to +3)Moderate to High
Secondary StructureAmphipathic α-helixAmphipathic α-helixAmphipathic α-helixAmphipathic α-helix (often with Proline-induced kink)
Key Distinguishing FeatureOften Trp at position 3; hypervariable sequenceCan contain a D-amino acid at position 2Very short peptide lengthPresence of Proline residues

Comparative Mechanisms of Action Across Peptide Families

The primary target for this compound and the other compared amphibian peptides is the microbial cell membrane. The universally accepted model involves an initial electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane. Following this, the peptides disrupt the membrane integrity, leading to cell death. However, the specifics of membrane disruption vary between the families.

Dermaseptins: The mechanism of action for dermaseptins involves the insertion of the peptide into the lipid bilayer, leading to permeabilization. This is often described by the "barrel-stave" or "carpet" models. nih.gov In the barrel-stave model, peptides aggregate to form a pore, while in the carpet model, peptides accumulate on the membrane surface, disrupting it in a detergent-like manner once a threshold concentration is reached. nih.gov

Bombinins: The lethal mechanism of bombinins also involves membrane permeation and disruption. acs.org Studies on bombinin H peptides show that the D-amino acid in bombinin H4 enhances its ability to bind to and anchor within the Leishmania model membrane compared to its all-L counterpart, H2. acs.orgtuat.ac.jp Electrophysiological analyses suggest that bombinin H2 tends to form larger pores, whereas H4 forms smaller pores but does so more rapidly. tuat.ac.jp The proposed mechanisms include the toroidal pore, carpet, and barrel-stave models. tuat.ac.jp

Temporins: Due to their short length, temporins are typically unable to span the membrane as a single monomer. mdpi.com Their mechanism is primarily described as "carpet-like," where they accumulate on and destabilize the membrane, leading to the formation of transient toroidal pores, which involves the bending of the lipid monolayer. nih.govmdpi.comnih.gov This action causes a rapid collapse of the membrane potential and permeabilization to intracellular contents. nih.govcsic.es

Caerins: The caerin family of peptides also disrupts bacterial cell membranes. asm.org Depending on the peptide concentration, they can act via different mechanisms. At high concentrations, a carpet-like mechanism is common. asm.orgbiorxiv.org Alternatively, their α-helical domains can insert into the membrane to form transmembrane pores through either the barrel-stave or toroidal pore models, leading to leakage of cellular contents and cell death. asm.orgbiorxiv.orgnih.gov

Synergistic Effects with Other Peptides or Conventional Antimicrobial Agents

The combination of antimicrobial peptides with other AMPs or with traditional antibiotics is a promising strategy to enhance efficacy and combat drug resistance.

This compound and other Dermaseptins: Research has shown that combining this compound with conventional antibiotics can lead to a significant enhancement of antimicrobial activity, resulting in synergistic or additive effects. acs.org Studies on the broader dermaseptin family have demonstrated a dramatic synergy when different dermaseptin peptides are combined, increasing the antibiotic activity by as much as 100-fold in some cases. nih.gov This suggests that the natural diversity of peptides secreted by frogs may act in concert to provide a more robust defense. nih.gov

Bombinins: Synergistic inhibition has been observed when different bombinin peptides are combined. For example, the interaction of BHL-bombinin with bombinin HL or bombinin HD resulted in a synergistic effect against S. aureus. nih.gov Interestingly, when the diastereomers bombinin H2 and H4 were mixed, the rate of pore formation was slower than that of the individual peptides, indicating complex interactions that may modulate their combined activity. tuat.ac.jp

Caerins: The combination of different caerin peptides, such as caerin 1.1 and caerin 1.9, has been shown to increase therapeutic efficacy and broaden the spectrum of activity. asm.org Studies have confirmed additive effects of this combination against methicillin-resistant S. aureus (MRSA). biorxiv.org

The primary mechanism underlying the synergy between these peptides and conventional antibiotics often involves the peptide's ability to permeabilize the bacterial outer membrane. nih.gov This disruption creates an entry point for the conventional antibiotic, allowing it to reach its intracellular target in pathogens where it would otherwise be ineffective, particularly in Gram-negative bacteria. acs.orgnih.gov

Peptide FamilySynergy with Other PeptidesSynergy with Conventional AntibioticsReported Outcome
DermaseptinsYes (e.g., Dermaseptin s1-s5)Yes (e.g., this compound)Up to 100-fold increase in activity; Additive/synergistic effects. nih.govacs.org
BombininsYes (e.g., BHL-bombinin + bombinin HL/HD)Not explicitly detailed in provided sourcesSynergistic inhibition of S. aureus. nih.gov
TemporinsNot explicitly detailed in provided sourcesYesEnhanced antimicrobial action. conicet.gov.ar
CaerinsYes (e.g., Caerin 1.1 + 1.9)Not explicitly detailed in provided sourcesIncreased efficacy, broader target range, additive effects. asm.orgbiorxiv.org

Future Research Directions and Potential Academic Contributions

Elucidating Unresolved Mechanisms of Action and Specificity

While it is generally accepted that dermaseptins, including H4, exert their antimicrobial effects by interacting with and disrupting microbial cell membranes, the precise mechanisms remain largely unresolved. nih.govnih.gov Most cationic AMPs are understood to act on the microbial membrane, but some, like buforine II, have intracellular targets. nih.gov The action of dermaseptins is thought to involve the interaction of their amphipathic α-helical structure with membrane phospholipids (B1166683), leading to permeabilization through models like the "barrel-stave" or "carpet" mechanisms. nih.govmdpi.com However, the specific molecular interactions and the exact mode of membrane disruption by Dermaseptin (B158304) H4 are not fully understood.

Future research should focus on:

Detailed Membrane Interaction Studies: Utilizing advanced biophysical techniques such as solid-state NMR, atomic force microscopy (AFM), and neutron scattering to visualize the interaction of Dermaseptin H4 with model lipid bilayers that mimic bacterial and fungal membranes. AFM has already been used to show morphological changes on the surface of bacteria treated with a dermaseptin derivative. nih.gov

Identification of Intracellular Targets: Investigating whether this compound, like some other AMPs, can translocate across the cell membrane and interact with intracellular components such as DNA, RNA, or metabolic enzymes. nih.govmdpi.com

Defining Specificity Determinants: Exploring the structural features of this compound that determine its specificity for microbial cells over host cells. This includes the role of its net charge, hydrophobicity, and amphipathicity in selective toxicity. mdpi.com

Strategies for Enhancing Peptide Stability and Bioavailability for Pre-clinical Research

A significant hurdle in the development of AMPs for clinical use is their inherent instability and low bioavailability. Peptides are susceptible to proteolytic degradation by host and bacterial proteases. royalsocietypublishing.org Enhancing the stability of this compound is crucial for its progression into pre-clinical and clinical studies.

Strategies to explore include:

Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids to create diastereomers that are less susceptible to proteolysis. researchgate.net Modifications such as substituting methionine to lysine (B10760008) have been shown to improve antimicrobial properties in dermaseptin derivatives. nih.gov

Peptide Cyclization: Introducing disulfide bonds or other forms of cyclization to create a more rigid and stable structure.

Chemical Modifications: Modifying the N- and C-termini of the peptide to block exopeptidase activity. Amidation of the C-terminus is a common strategy to enhance stability. nih.gov

PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can increase its serum half-life and reduce immunogenicity. dovepress.com

Development of Targeted Delivery Systems (e.g., Nanoparticle Conjugation)

To improve efficacy and minimize potential off-target effects, developing targeted delivery systems for this compound is a promising research avenue. Nanoparticle-based drug delivery systems offer a versatile platform for this purpose. nih.govmedsci.org

Key areas for investigation include:

Liposomes and Micelles: Encapsulating this compound within liposomes or micelles can protect it from degradation, improve its solubility, and facilitate its delivery to infection sites. researchgate.net

Metallic Nanoparticles: Conjugating this compound to gold or silver nanoparticles can enhance its stability and antimicrobial activity. mdpi.commdpi.com Gold nanoparticles conjugated with other AMPs have been shown to enhance their stability and delivery. preprints.org

Polymeric Nanoparticles: Using biodegradable and biocompatible polymers like chitosan (B1678972) to create nanoparticles for the controlled release of this compound. researchgate.netnih.gov Chitosan is a non-toxic, biocompatible, and biodegradable polymer suitable for various drug delivery applications. researchgate.net

Targeted Ligands: Functionalizing nanoparticles with ligands (e.g., antibodies, aptamers) that specifically recognize microbial or cancer cell surface markers can achieve targeted delivery. dovepress.com For instance, hyaluronic acid can be used for targeting cells overexpressing the CD44 receptor. dovepress.com

Addressing Resistance Mechanisms to this compound and Analogues

Although a key advantage of AMPs is the lower propensity for resistance development compared to conventional antibiotics, bacteria can still evolve mechanisms to counteract their effects. imrpress.comnih.gov Understanding and overcoming these resistance mechanisms is vital for the long-term therapeutic potential of this compound.

Bacterial resistance strategies against AMPs include:

Proteolytic Degradation: Secretion of proteases that degrade the peptide. royalsocietypublishing.org

Modification of Cell Surface: Altering the net charge of the cell envelope (e.g., through D-alanylation of teichoic acids in Gram-positive bacteria) to reduce the electrostatic attraction of cationic AMPs. nih.gov

Efflux Pumps: Actively pumping the peptides out of the bacterial cell. royalsocietypublishing.organr.fr

Biofilm Formation: The extracellular matrix of biofilms can trap and prevent AMPs from reaching the bacterial cells. nih.gov

Future research should focus on designing this compound analogues that are less susceptible to these resistance mechanisms, for example, by creating peptides that are resistant to proteolytic cleavage or by co-administering this compound with inhibitors of efflux pumps or biofilm formation.

Exploration of Novel Bioactivities and Pre-clinical Therapeutic Applications

Beyond its established antimicrobial properties, this compound and other dermaseptins may possess other valuable bioactivities. nih.govresearchgate.net For instance, some dermaseptins have shown anticancer and antiviral activities. nih.govnih.gov

Areas for future exploration include:

Anticancer Activity: Investigating the efficacy of this compound against various cancer cell lines. The oncolytic mechanisms of AMPs can include inducing necrosis via cell lysis or apoptosis through mitochondrial membrane disruption. nih.gov

Antiviral Properties: Screening this compound against a range of viruses, including enveloped viruses like herpes simplex virus and influenza virus. Dermaseptin S4 has demonstrated activity against HIV and other genital pathogens. nih.gov In silico studies have also suggested the potential of dermaseptin derivatives against SARS-CoV-2. ui.ac.id

Anti-parasitic Effects: Evaluating the activity of this compound against protozoan parasites such as Leishmania and Trypanosoma. researchgate.net Dermaseptins have shown activity against various Leishmania species. preprints.org

Immunomodulatory Functions: Assessing the ability of this compound to modulate the host immune response, which can be a crucial aspect of its therapeutic effect. dovepress.com

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective treatments for a wide range of diseases.

Q & A

Basic: What experimental models are commonly used to study Dermaseptin H4's antimicrobial mechanisms?

Methodological Answer:
Researchers typically employ surface plasmon resonance (SPR) to analyze peptide-membrane interactions, distinguishing between superficial binding and bilayer penetration . Fluorescence spectroscopy is used to assess peptide aggregation states, which correlate with antibacterial activity (e.g., bell-shaped dose-response curves in bacteria) . Minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) assays are standard for evaluating antimicrobial potency, as demonstrated in Candida auris studies (MIC: 15.62 µg/mL; MFC: 31.25 µg/mL) . For cytotoxicity, hemolytic assays using red blood cells (RBCs) and mammalian cell lines (e.g., VERO, LLCMK2) are critical to determine selectivity .

Advanced: How can researchers design experiments to assess the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:
SAR studies involve systematic modifications to the peptide sequence:

  • Truncation : Shortening the peptide chain (e.g., 16-, 13-, or 10-mer derivatives) to identify the minimal active motif .
  • Charge modulation : Introducing lysine substitutions (e.g., K4K20-S4) to increase positive charge, enhancing membrane adhesion while reducing hydrophobicity and hemolytic activity .
  • Aggregation analysis : Fluorescence quenching experiments to monitor oligomerization, which impacts antibacterial selectivity .
  • In vitro validation : Parallel testing against pathogens (e.g., Chlamydia trachomatis, Escherichia coli) and host cells to quantify therapeutic indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.